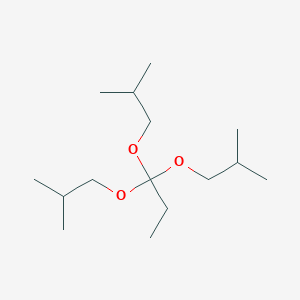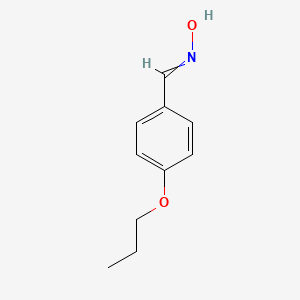
Benzaldehyde, 4-propoxy-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-propoxy-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from benzaldehyde, where the aldehyde group is converted to an oxime group, and a propoxy group is attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-propoxy-, oxime typically involves the reaction of 4-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:
4-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→Benzaldehyde, 4-propoxy-, oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis of oximes is often carried out using continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 4-propoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Benzaldehyde, 4-propoxy-, oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-propoxy-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo various chemical transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the propoxy group.
4-Methoxybenzaldehyde oxime: Similar structure but has a methoxy group instead of a propoxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but has an ethoxy group instead of a propoxy group.
Uniqueness: Benzaldehyde, 4-propoxy-, oxime is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
61096-85-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(4-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-5-3-9(4-6-10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
PGAYBBCKROPVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


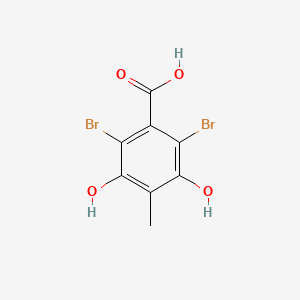
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
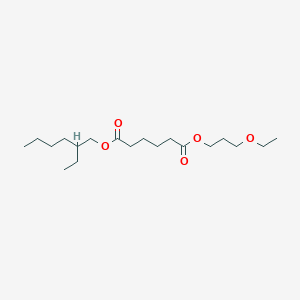
![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
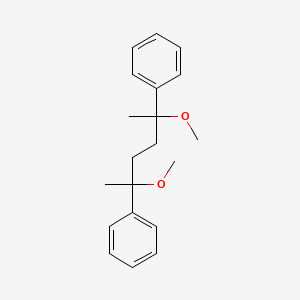
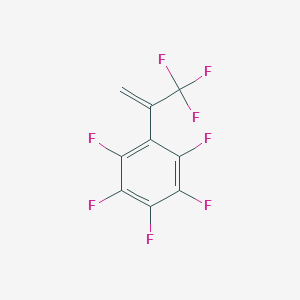
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)
